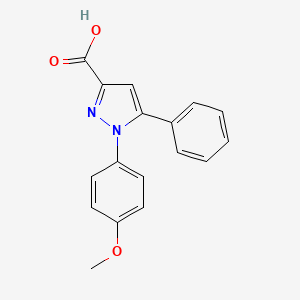

1-(4-Methoxyphenyl)-5-phenyl-1h-pyrazole-3-carboxylic acid

Descripción general

Descripción

1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a phenyl group

Métodos De Preparación

The synthesis of 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial production methods often involve optimizing these reactions for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazoles and derivatives .

Aplicaciones Científicas De Investigación

The applications of 1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid are primarily in scientific research, specifically related to its antimicrobial properties and use as a bioactive small molecule .

Chemical Properties

Scientific Research Applications

- Antimicrobial Activity: Certain pyrazole derivatives, including this compound, have demonstrated antimicrobial activity against Bacillus cereus, a Gram-positive bacterium, with a minimum inhibitory concentration (MIC) of 128 μg/mL .

- Bioactive Small Molecule: This compound is used as a bioactive small molecule in various research applications .

- Warning Properties: this compound has been shown to cause skin and eye irritation, and may cause respiratory irritation. It is also harmful if swallowed .

Safety and Hazards

- GHS Classification:

- Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 .

Other Information

Mecanismo De Acción

The mechanism of action of 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

5-(4-Methoxyphenyl)-1H-indole: This compound also features a methoxyphenyl group but has an indole ring instead of a pyrazole ring.

5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring and shows distinct pharmacological effects.

Actividad Biológica

1-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, a compound belonging to the pyrazole class, has garnered attention in various fields due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicine and agriculture.

- Molecular Formula : CHNO

- Molecular Weight : 294.31 g/mol

- CAS Number : 62160-80-9

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Specifically, this compound has shown effectiveness against various cancer cell lines, including:

- Breast Cancer : Inhibition of MDA-MB-231 cells.

- Liver Cancer : Activity against HepG2 cells.

- Other Cancers : Effective against lung, colorectal, renal, and prostate cancer cells .

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures showed up to 85% inhibition of TNF-α at specific concentrations .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It was found to exhibit activity against various bacterial strains, including:

- Gram-positive bacteria : Bacillus cereus.

- Gram-negative bacteria : E. coli, Pseudomonas aeruginosa .

The minimum inhibitory concentration (MIC) for some derivatives was reported at 128 μg/mL against Bacillus cereus, indicating moderate antimicrobial activity.

Other Biological Activities

This compound has been studied for its antioxidant properties, which are beneficial in cosmetic formulations aimed at reducing oxidative stress on the skin . Additionally, its role in biochemical research includes studying enzyme inhibition, which aids in understanding metabolic pathways relevant to various diseases .

Synthesis and Structural Modifications

The synthesis involves several steps that include cyclization reactions of substituted phenyl derivatives with hydrazine. Variations in substituents can lead to changes in biological activity, highlighting the importance of structural modifications in enhancing efficacy .

Table of Biological Activities

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives for their anticancer properties. The study highlighted the structure–activity relationship (SAR) where modifications to the phenyl groups significantly influenced the antiproliferative activity against breast cancer cell lines . Another study focused on anti-inflammatory effects showed that certain derivatives exhibited comparable efficacy to established anti-inflammatory drugs like dexamethasone .

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(11-15(18-19)17(20)21)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDIEDQRYAXLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331162 | |

| Record name | 1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62160-80-9 | |

| Record name | 1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.